1-(3-Aminopiperidin-1-yl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with acrylonitrile, followed by hydrogenation and subsequent amination . The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an appropriate solvent like ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production . The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling.
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Aminopiperidin-1-yl)propan-2-one: This compound has a similar structure but differs in the position of the carbonyl group.
3-Aminopiperidine: This compound lacks the propanone moiety and has different chemical properties.
1-(3-Aminopiperidin-1-yl)butan-1-one: This compound has an additional carbon in the alkyl chain, leading to different reactivity and applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(3-aminopiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h7H,2-6,9H2,1H3 |
InChI Key |
KEGNZWDFAVMDJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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